molecular formula C15H16FNO B1464178 (2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol CAS No. 1269492-72-9

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol

Cat. No.: B1464178
CAS No.: 1269492-72-9
M. Wt: 245.29 g/mol
InChI Key: UFVQMSGKHFTHDR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol: is an organic compound characterized by the presence of a benzylamino group, a fluorophenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-(4-fluorophenyl)ethanol and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the interactions of fluorinated compounds with biological systems.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity, leading to desired biological effects. The benzylamino group may facilitate interactions with amino acid residues in the active site of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Benzylamino)-2-phenylethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (2R)-2-(Amino)-2-(4-fluorophenyl)-1-ethanol: Lacks the benzyl group, affecting its reactivity and applications.

Uniqueness

(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol is unique due to the presence of both the benzylamino and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-(benzylamino)-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(11-18)17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVQMSGKHFTHDR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Reactant of Route 2
Reactant of Route 2
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Reactant of Route 3
Reactant of Route 3
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Reactant of Route 4
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Reactant of Route 5
Reactant of Route 5
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Reactant of Route 6
Reactant of Route 6
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.